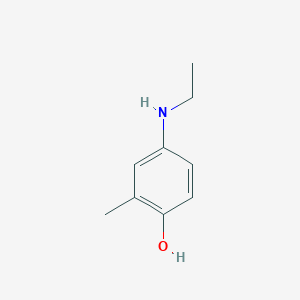
4-(Ethylamino)-2-methylphenol
Description
4-(Ethylamino)-2-methylphenol is a phenolic derivative characterized by an ethylamino group (-NHCH₂CH₃) at the para position (C4) and a methyl group (-CH₃) at the ortho position (C2) on the aromatic ring. This compound’s structure confers unique physicochemical properties, such as enhanced solubility due to the polar ethylamino group and steric effects from the methyl substituent.
Propriétés
Numéro CAS |
45954-51-6 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 |
Nom IUPAC |
4-(ethylamino)-2-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-3-10-8-4-5-9(11)7(2)6-8/h4-6,10-11H,3H2,1-2H3 |
Clé InChI |
NURKNCXNNBJSSZ-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=C(C=C1)O)C |
SMILES canonique |
CCNC1=CC(=C(C=C1)O)C |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
| Compound Name | Substituents | Key Features | Reference |
|---|---|---|---|
| This compound | - C4: Ethylamino (-NHCH₂CH₃) - C2: Methyl (-CH₃) |
Combines basicity (ethylamino) with steric hindrance (methyl). Likely moderate solubility and bioactivity. | Inferred |
| 4-Amino-2-(methoxymethyl)phenol | - C4: Amino (-NH₂) - C2: Methoxymethyl (-CH₂OCH₃) |
Methoxymethyl enhances lipophilicity; amino group enables hydrogen bonding. | |
| 4-Chloro-2-methylphenol | - C4: Chloro (-Cl) - C2: Methyl (-CH₃) |
Chloro group increases electronegativity and antimicrobial activity. | |
| 4-(Hydroxymethyl)-2-methylphenol | - C4: Hydroxymethyl (-CH₂OH) - C2: Methyl (-CH₃) |
Hydroxymethyl improves water solubility; methyl stabilizes the aromatic ring. | |
| 4-(2-(tert-Butylamino)ethyl)-2-methylphenol | - C4: tert-Butylaminoethyl - C2: Methyl |
Bulky tert-butyl group reduces solubility but enhances receptor binding affinity. |
Chemical Reactivity
- Electrophilic Substitution: Methyl and ethylamino groups direct further substitution to meta/para positions, altering reactivity compared to unsubstituted phenol .
- Stability: Ethylamino groups may confer pH-dependent stability, as seen in analogs like 4-(1-Aminobutyl)-2,5-dimethylphenol .
Key Research Findings
Substituent Position Matters: Ortho-methyl groups (e.g., in 4-(Hydroxymethyl)-2-methylphenol) sterically hinder interactions but stabilize the aromatic ring . Para-amino/ethylamino groups enhance hydrogen-bonding capacity, critical for drug-receptor interactions .
Biological Activity Trends: Chloro and ethylamino groups correlate with higher antimicrobial activity, while methoxy groups favor antioxidant properties .
Industrial Applications: Ethylamino derivatives are promising intermediates in surfactant and pharmaceutical synthesis due to their amphiphilic nature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


